6-[(2,5-Dimethoxyphenyl)sulfanyl]-3-(1-Methyl-1h-Pyrazol-4-Yl)[1,2,4]triazolo[4,3-B]pyridazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
PF-06371900 is a potent and highly selective inhibitor of leucine-rich repeat kinase 2 (LRRK2). This compound has garnered significant attention in scientific research due to its potential therapeutic applications, particularly in the treatment of neurological diseases such as Parkinson’s disease .
准备方法
The synthesis of PF-06371900 involves several steps, starting with the preparation of key intermediatesReaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial production methods for PF-06371900 are designed to scale up the laboratory synthesis while maintaining the compound’s integrity. This involves optimizing reaction conditions, purification processes, and quality control measures to produce large quantities of the compound suitable for research and potential therapeutic use .
化学反应分析
PF-06371900 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the compound’s functional groups, potentially altering its activity.
Reduction: Reduction reactions can be used to modify specific functional groups, impacting the compound’s overall structure and function.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, which can replace specific atoms or groups within the compound.
Hydrolysis: This reaction involves breaking chemical bonds through the addition of water, which can lead to the formation of different products
科学研究应用
PF-06371900 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the inhibition of LRRK2 and its effects on various biochemical pathways.
Biology: Researchers use PF-06371900 to investigate the role of LRRK2 in cellular processes such as autophagy and inflammation.
Medicine: The compound is being explored for its potential therapeutic effects in treating neurological diseases, particularly Parkinson’s disease.
Industry: PF-06371900 is utilized in the development of new drugs and therapeutic strategies targeting LRRK2
作用机制
PF-06371900 exerts its effects by selectively inhibiting the activity of leucine-rich repeat kinase 2 (LRRK2). This kinase is involved in various cellular processes, including autophagy, inflammation, and neuronal function. By inhibiting LRRK2, PF-06371900 can modulate these processes, potentially providing therapeutic benefits in conditions such as Parkinson’s disease .
相似化合物的比较
PF-06371900 is unique in its high selectivity and potency as an LRRK2 inhibitor. Similar compounds include:
PF-06447475: Another potent LRRK2 inhibitor with similar applications in neurological research.
CZC-25146: A selective and metabolically stable LRRK2 inhibitor used in Parkinson’s disease research.
PF-06455943: Known for its high selectivity and potency, this compound is also used in studies related to LRRK2 inhibition
PF-06371900 stands out due to its specific molecular structure, which provides a unique balance of selectivity, potency, and brain penetration, making it a valuable tool in both research and potential therapeutic applications .
属性
分子式 |
C17H16N6O2S |
---|---|
分子量 |
368.4 g/mol |
IUPAC 名称 |
6-(2,5-dimethoxyphenyl)sulfanyl-3-(1-methylpyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine |
InChI |
InChI=1S/C17H16N6O2S/c1-22-10-11(9-18-22)17-20-19-15-6-7-16(21-23(15)17)26-14-8-12(24-2)4-5-13(14)25-3/h4-10H,1-3H3 |
InChI 键 |
RAHGVIZTQAHVRX-UHFFFAOYSA-N |
规范 SMILES |
CN1C=C(C=N1)C2=NN=C3N2N=C(C=C3)SC4=C(C=CC(=C4)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。